molecular formula C20H24N2OS B581566 N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide CAS No. 1263296-74-7

N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B581566
CAS No.: 1263296-74-7
M. Wt: 340.485
InChI Key: QUHHZMADJVANJL-UHFFFAOYSA-N
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Description

N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide: is a complex organic compound with a unique structure that includes an azetidine ring, a benzhydryl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfinamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide: can be compared with other azetidine derivatives and sulfinamide compounds.

    Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate: is a similar compound with a different functional group.

Uniqueness

  • The unique combination of the azetidine ring, benzhydryl group, and sulfinamide moiety in this compound provides distinct chemical and biological properties that are not observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-20(2,3)24(23)21-18-14-22(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHHZMADJVANJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718470
Record name N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263296-74-7
Record name N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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